The synthesis of L-Citrulline-d7 can be achieved through several methods, including enzymatic and microbial processes. One notable method involves the enzymatic conversion of L-arginine to L-citrulline using L-arginine deiminase-producing microorganisms. This process can be optimized by polymerizing acrylic monomers in an aqueous suspension containing these microorganisms, facilitating the conversion under controlled conditions .
Key steps in the synthesis include:
The molecular structure of L-Citrulline-d7 features a backbone typical of amino acids, with modifications that include deuterium substitutions. The structural representation includes:
[2H]C([2H])(NC(=O)N)C([2H])([2H])C([2H])([2H])[C@]([2H])(N)C(=O)O
InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1/i1D2,2D2,3D2,4
This structure indicates the presence of multiple functional groups typical for amino acids, such as amines and carboxylic acids .
L-Citrulline-d7 participates in various biochemical reactions similar to its non-deuterated counterpart. It is primarily involved in:
The deuterated form allows for precise tracking in metabolic studies due to its distinct mass signature during mass spectrometry analyses .
L-Citrulline acts as a precursor for L-arginine and subsequently for nitric oxide synthesis. The mechanism involves:
This pathway is essential for maintaining vascular health and regulating blood flow . The incorporation of deuterium allows researchers to trace these pathways more accurately in experimental settings.
L-Citrulline-d7 exhibits several notable physical and chemical properties:
Additional properties such as density, melting point, and boiling point remain unspecified but are critical for practical applications in laboratory settings .
L-Citrulline-d7 is primarily utilized in scientific research as an internal standard for:
Its stability and isotopic labeling make it an invaluable tool in understanding various physiological processes related to cardiovascular health and nitrogen metabolism .
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5